4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine
Description
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine is a complex organic compound that features a pyrimidine core substituted with piperazine and naphthalene moieties
Properties
Molecular Formula |
C25H30N6O |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C25H30N6O/c1-19-18-23(29-12-10-28(2)11-13-29)27-25(26-19)31-16-14-30(15-17-31)24(32)22-9-5-7-20-6-3-4-8-21(20)22/h3-9,18H,10-17H2,1-2H3 |
InChI Key |
IJGYVGYSPHDDER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)N5CCN(CC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the piperazine and naphthalene groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methylpiperazin-1-yl)methyl]dehydrozingerone
- 5-(morpholin-4-ylmethyl)dehydrozingerone
- 3-(4-methylpiperazin-1-yl)-propylamine
Uniqueness
4-Methyl-6-(4-methylpiperazin-1-YL)-2-[4-(naphthalene-1-carbonyl)piperazin-1-YL]pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and naphthalene groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
